N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 5-(pentan-2-yl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It can disrupt cellular pathways by inhibiting key enzymes or interfering with signal transduction mechanisms, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-ylsulfonylbenzamide
- N-[5-(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-ylsulfonylbenzamide
Uniqueness
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide stands out due to its unique structural features, such as the pentan-2-yl group and the phenylmethanesulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-3-7-11(2)13-15-16-14(20-13)17-21(18,19)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFVRMQEYQDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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